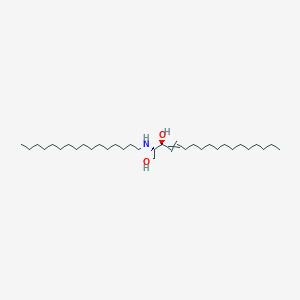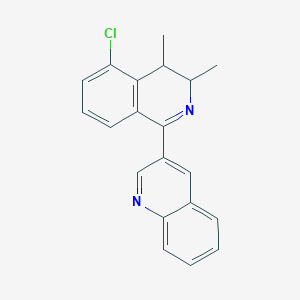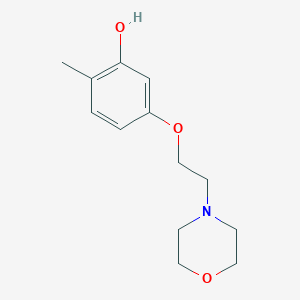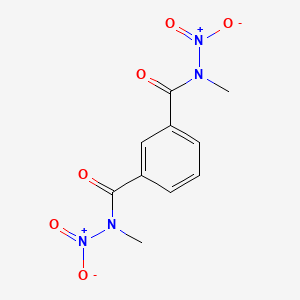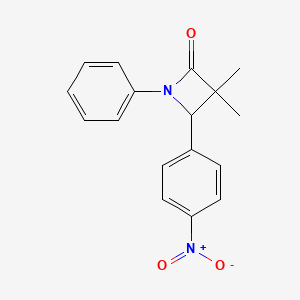![molecular formula C24H30N2O2 B14197164 4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) CAS No. 919789-87-0](/img/structure/B14197164.png)
4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) is an organic compound characterized by the presence of morpholine groups attached to a butene-diylphenylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) typically involves the reaction of 4,4’-dihalobut-2-ene with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-[But-2-yne-2,3-diyldi(4,1-phenylene)]bis(morpholine): Similar structure but with a triple bond instead of a double bond.
4,4’-[Butane-2,3-diyldi(4,1-phenylene)]bis(morpholine): Similar structure but with single bonds instead of a double bond.
Uniqueness
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) is unique due to the presence of the but-2-ene-2,3-diyl linkage, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
919789-87-0 |
|---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[4-[3-(4-morpholin-4-ylphenyl)but-2-en-2-yl]phenyl]morpholine |
InChI |
InChI=1S/C24H30N2O2/c1-19(21-3-7-23(8-4-21)25-11-15-27-16-12-25)20(2)22-5-9-24(10-6-22)26-13-17-28-18-14-26/h3-10H,11-18H2,1-2H3 |
InChI Key |
GNUNBSKLMAOIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)N2CCOCC2)C3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
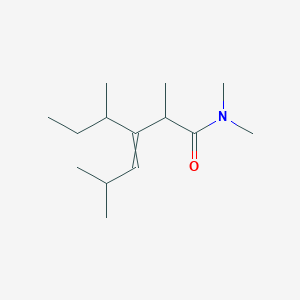
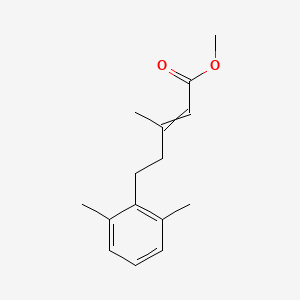
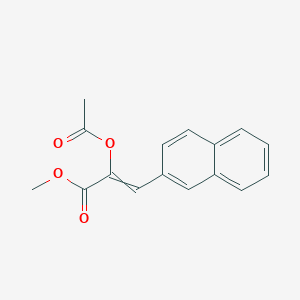
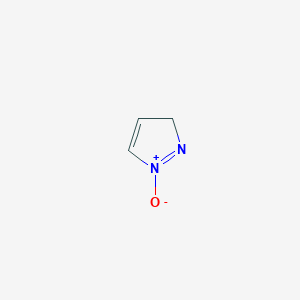

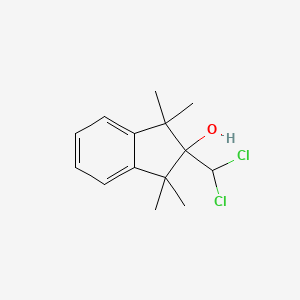
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
